UCB-9260 -

UCB-9260

Catalog Number: EVT-3134700
CAS Number:
Molecular Formula: C26H25N5O
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

UCB-9260 is a small molecule compound developed primarily for its ability to inhibit tumor necrosis factor (TNF) signaling, which plays a crucial role in inflammatory processes and autoimmune diseases. The compound is a derivative of benzimidazole and incorporates a pyrazole moiety, specifically designed to interact with TNF receptors and modulate their activity. UCB-9260 has shown promise in preclinical studies as a therapeutic agent in conditions characterized by excessive TNF signaling.

Source and Classification

UCB-9260 was synthesized as part of a research initiative aimed at identifying small molecules that can selectively inhibit TNF signaling pathways. It belongs to a class of compounds that target cytokine receptors, specifically focusing on the inhibition of TNF receptor interactions. This compound is classified under therapeutic agents targeting inflammatory pathways, particularly those involved in autoimmune diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of UCB-9260 involves several key steps:

  1. Starting Materials: The synthesis begins with 1-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole and 1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl](pyridin-4-yl)methanol.
  2. Reagents: Sodium carbonate is used as a base in an aqueous solution during the reaction.
  3. Reaction Conditions: The reaction typically involves heating under controlled conditions to facilitate the formation of the desired product.
  4. Purification: Final compounds are purified using techniques such as liquid chromatography and characterized by high-resolution mass spectrometry (HRMS) to confirm their structure.

The molecular weight of UCB-9260 is approximately 424.21 g/mol, with a chemical formula of C26H26N5O .

Molecular Structure Analysis

Structure and Data

UCB-9260's molecular structure includes a benzimidazole core substituted with a pyrazole group and a pyridine moiety. The structural formula can be represented as follows:

C26H26N5O\text{C}_{26}\text{H}_{26}\text{N}_{5}\text{O}

Key spectral data obtained during synthesis include:

  • Mass Spectrometry: Observed m/z [M+H]+ = 424.2139.
  • Nuclear Magnetic Resonance (NMR): Characteristic peaks corresponding to various protons and carbon atoms in the molecule were identified .
Chemical Reactions Analysis

Reactions and Technical Details

UCB-9260 has been evaluated for its ability to disrupt TNF-TNF receptor interactions. In vitro studies have demonstrated that it effectively inhibits TNF-dependent cytotoxicity in cell lines, with an IC50 value around 116 nM for human TNF . The compound's mechanism involves stabilizing an asymmetric form of TNF, thereby preventing the receptor aggregation necessary for signal transduction.

The compound's interaction with TNF alters the equilibrium constants for receptor binding events, indicating that UCB-9260 reduces the affinity of receptor-receptor interactions critical for network assembly .

Mechanism of Action

Process and Data

UCB-9260 functions by binding to TNF and altering its conformation, which inhibits its ability to interact with its receptors effectively. This binding stabilizes a transient state of TNF that is less capable of forming aggregates necessary for signal propagation. Studies have shown that UCB-9260 delays the onset of receptor aggregation until higher concentrations are reached, thus providing insight into its potential therapeutic effects against conditions driven by excessive TNF signaling .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

UCB-9260 exhibits several notable physical and chemical properties:

  • Solubility: It has been shown to be soluble in common organic solvents like dimethyl sulfoxide.
  • Stability: The compound remains stable under physiological conditions but may exhibit changes in solubility based on pH variations.
  • Thermal Properties: Thermal denaturation studies indicate that UCB-9260 significantly enhances the thermal stability of TNF when bound .
Applications

Scientific Uses

UCB-9260 has potential applications in various fields:

  1. Pharmaceutical Development: As an inhibitor of TNF signaling, it may be explored for treating autoimmune diseases such as rheumatoid arthritis or inflammatory bowel disease.
  2. Research Tool: UCB-9260 can serve as a valuable tool in studying TNF signaling pathways and their implications in disease models.
  3. Biomarker Discovery: Its interaction with TNF can facilitate the discovery of biomarkers associated with inflammation and immune response .
Introduction to TNF-α Signaling Dysregulation in Autoimmune Pathologies

TNF-α as a Central Mediator of Inflammatory Cascades in Chronic Diseases

Tumor Necrosis Factor-alpha (TNF-α) is a homotrimeric cytokine that serves as a master regulator of inflammatory and immunoregulatory pathways. As a member of the TNF superfamily (TNFSF), it exists predominantly in soluble form (sTNF) following proteolytic cleavage from transmembrane precursors (mTNF) by TNF-α converting enzyme (TACE/ADAM17) [3]. Both forms activate signaling through two distinct receptors—TNFR1 (ubiquitously expressed) and TNFR2 (immune-cell restricted)—triggering divergent downstream pathways. TNFR1 engagement activates canonical NF-κB and MAPK cascades, driving expression of pro-inflammatory cytokines (e.g., IL-1, IL-6), adhesion molecules, and matrix metalloproteinases [6] [3]. This pathway is critically implicated in the pathogenesis of chronic autoimmune disorders characterized by persistent inflammation and tissue destruction.

Dysregulated TNF-α signaling establishes self-perpetuating inflammatory loops in diseases such as rheumatoid arthritis (RA), Crohn’s disease (CD), and psoriasis. In RA, synovial fibroblasts and macrophages overproduce TNF-α, leading to cartilage degradation, osteoclast activation, and pannus formation. Similarly, in IBD, TNF-α disrupts epithelial barrier integrity and promotes leukocyte infiltration into intestinal mucosa [3] [6]. Global epidemiological studies underscore TNF-α’s centrality: RA affects ~0.5% of the population worldwide, while IBD prevalence exceeds 0.3% in Western nations, with TNF inhibitors constituting first-line biologics for refractory cases [3] [6].

Table 1: Autoimmune Diseases with Validated TNF-α Pathogenic Roles

DiseaseKey Pathogenic MechanismPrevalenceTNF-α Inhibition Response
Rheumatoid ArthritisSynovial inflammation, cartilage/bone erosion0.51% global25–30% remission rates
Crohn’s DiseaseEpithelial barrier disruption, transmural inflammation0.2% (US/EU)40–50% clinical response
PsoriasisKeratinocyte hyperproliferation, dermal inflammation2–3% global>75% PASI-75 achievement
Ankylosing SpondylitisEnthesitis, osteoproliferation0.2–0.5% globalSignificant functional improvement

Sources: [3] [6]

Limitations of Biologic TNF Inhibitors: Immunogenicity and Pharmacoeconomic Barriers

Biologic agents targeting TNF-α—including monoclonal antibodies (infliximab, adalimumab) and receptor fusion proteins (etanercept)—have revolutionized autoimmune disease management. These therapeutics neutralize soluble and membrane-bound TNF-α, disrupting receptor activation [2]. Despite efficacy, their limitations are increasingly apparent. Immunogenicity poses a major challenge: up to 50% of patients develop anti-drug antibodies (ADAs) against monoclonal antibodies like adalimumab, accelerating clearance, reducing bioavailability, and diminishing clinical response over time [3] [2]. ADA formation correlates with treatment failure in 30–40% of RA and IBD patients, necessitating dose escalation or switching to non-TNF biologics [3].

Pharmacoeconomic barriers further restrict accessibility. Biologics require parenteral administration (intravenous/subcutaneous), cold-chain storage, and specialized healthcare infrastructure. Manufacturing complexities contribute to high costs—annual treatment often exceeds $20,000 per patient—limiting availability in resource-constrained settings [2] [3]. Additionally, their large molecular size impedes tissue penetration, potentially reducing efficacy in compartments like the intestinal mucosa in CD [3]. These factors collectively explain why only 25% of RA patients achieve remission with TNF biologics combined with methotrexate, highlighting the unmet need for alternative therapeutic modalities [3].

Table 2: Comparative Limitations of Biologics vs. Small-Molecule TNF Inhibitors

ParameterBiologics (e.g., Adalimumab)Small Molecules (e.g., UCB-9260)
AdministrationSubcutaneous/IV infusionOral
ImmunogenicityHigh (20–50% ADA incidence)Negligible (MW < 500 Da)
Production CostHigh (complex bioreactor synthesis)Moderate (chemical synthesis)
Tissue PenetrationLimited by molecular size (∼150 kDa)Excellent (low MW, high diffusibility)
Dosing FlexibilityFixed dosing intervalsAdjustable (plasma concentration-dependent)

Source: [2] [3]

Properties

Product Name

UCB-9260

IUPAC Name

[1-[(2,5-dimethylphenyl)methyl]-6-(1-methylpyrazol-4-yl)benzimidazol-2-yl]-pyridin-4-ylmethanol

Molecular Formula

C26H25N5O

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C26H25N5O/c1-17-4-5-18(2)21(12-17)16-31-24-13-20(22-14-28-30(3)15-22)6-7-23(24)29-26(31)25(32)19-8-10-27-11-9-19/h4-15,25,32H,16H2,1-3H3

InChI Key

RZGFWGNCSYUEPR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=CC(=C3)C4=CN(N=C4)C)N=C2C(C5=CC=NC=C5)O

Solubility

not available

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=CC(=C3)C4=CN(N=C4)C)N=C2C(C5=CC=NC=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.